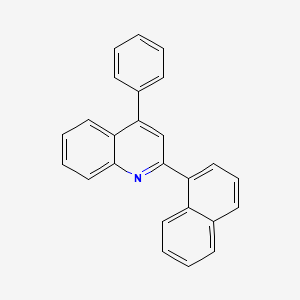![molecular formula C16H18ClNO2 B14197450 9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 914930-98-6](/img/structure/B14197450.png)
9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline: is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of isatin and cyclopentanone as starting materials . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts . These methods not only improve the yield and efficiency of the synthesis but also align with green chemistry principles by reducing waste and energy consumption.
化学反应分析
Types of Reactions
9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the chlorine or ethoxy groups, leading to different substituted quinolines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-diones, while substitution reactions can produce a variety of substituted quinolines with different functional groups .
科学研究应用
9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
属性
CAS 编号 |
914930-98-6 |
|---|---|
分子式 |
C16H18ClNO2 |
分子量 |
291.77 g/mol |
IUPAC 名称 |
9-chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C16H18ClNO2/c1-3-19-14-8-11-13(9-15(14)20-4-2)18-12-7-5-6-10(12)16(11)17/h8-9H,3-7H2,1-2H3 |
InChI 键 |
VPOHLVRZTYMBJN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C(=C1)C(=C3CCCC3=N2)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)

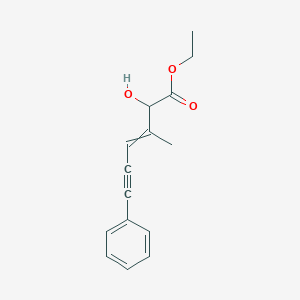

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
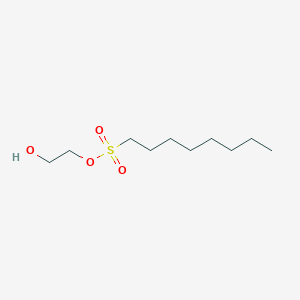
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
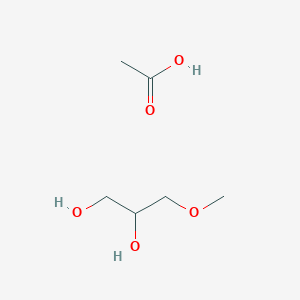
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
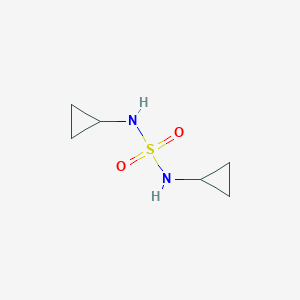
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
